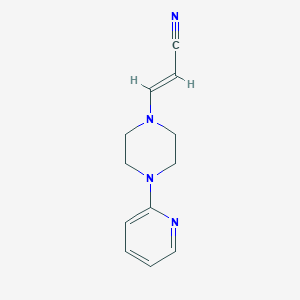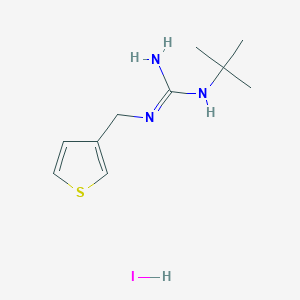![molecular formula C11H18N2O2 B7554192 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide, also known as CAMAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMAA belongs to the class of acylamide compounds and has been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting viral replication and blocking the entry of viruses into host cells. 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory effects.
Biochemical and Physiological Effects
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit viral replication and reduce inflammation, as mentioned above. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide for lab experiments is its potent antiviral activity. This makes it a useful tool for studying viral replication and the mechanisms of viral entry into host cells. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide's antitumor and anti-inflammatory properties make it a valuable compound for studying cancer and inflammatory diseases. However, one limitation of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is that it can be difficult to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. One area of interest is the development of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide derivatives with improved pharmacological properties. Another area of research is the investigation of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide's potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide and its effects on cellular pathways and signaling cascades.
Métodos De Síntesis
The synthesis of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide involves the reaction of cyclohexylideneacetic acid with methylamine, followed by acylation with acetic anhydride. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the key areas of research has been its antiviral activity. Studies have shown that 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide exhibits potent antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus (HIV). 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-[(2-cyclohexylideneacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(8-10(12)14)11(15)7-9-5-3-2-4-6-9/h7H,2-6,8H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJHEALNIRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)


![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)